N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C17H19N7O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H19N7O/c25-17(18-12-13-4-2-1-3-5-13)14-8-10-23(11-9-14)16-7-6-15-19-21-22-24(15)20-16/h1-7,14H,8-12H2,(H,18,25) |
InChI Key |
LPXJZZNZFIUSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Tetrazolo-Pyridazine Ring Formation
The tetrazolo[1,5-b]pyridazine moiety is synthesized via cyclocondensation of hydrazine derivatives with nitriles or α,β-unsaturated ketones. Gladkov et al. (2012) reported that 5-amino-1,2,3-triazole-4-carboxamide reacts with cyclohexanone under solvent-free conditions to form spiro-fused tetrazolo-pyridazines. For the target compound, 3-amino-1,2,4-triazole can be condensed with N-benzylpiperidine-4-carboxamide and a benzylating agent (e.g., benzyl bromide) to introduce the benzyl group at the pyridazine nitrogen.
Reaction Pathway:
-
Cyclocondensation:
-
Benzylation:
Optimization Notes:
-
Use of nano CeO₂ as a catalyst improves regioselectivity and reduces reaction time to 2–3 hours.
-
Yields range from 55% (without catalyst) to 80% (with nano CeO₂).
Coupling of Pre-Formed Fragments
Amide Bond Formation
The piperidine-4-carboxamide group is introduced via Schotten-Baumann reaction or HATU-mediated coupling . A method adapted from Kantin and Krasavin (2016) involves:
-
Synthesizing 1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid by hydrolyzing its ethyl ester.
-
Reacting the carboxylic acid with benzylamine using HATU and DIPEA in DMF at 0°C to room temperature.
Typical Conditions:
| Reagent | Role |
|---|---|
| HATU | Coupling Agent |
| DIPEA | Base |
| DMF | Solvent |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Purification and Characterization
Chromatographic Methods
Crude products are purified via flash column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient). The trifluoroacetic acid (TFA) salt form, as seen in analogs, enhances solubility for HPLC purification.
Chemical Reactions Analysis
N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative .
Scientific Research Applications
N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Key Observations :
- The 2-chlorobenzyl analog () has a higher molecular weight (371.83 vs. 336.68) due to the chlorine atom, which may enhance membrane permeability but reduce metabolic stability .
- Replacement of the carboxamide with a carboxylic acid () results in a lower molecular weight (281.26) but likely reduces bioavailability due to ionization at physiological pH .
Physicochemical and Stability Considerations
- Melting Points : Analogs with tetrazolo-pyridazine moieties () exhibit high melting points (246–288°C), suggesting strong intermolecular interactions. Substituents like chlorine or methoxy groups may further influence crystallinity .
- Isomerization Stability : The fused tetrazolo ring in the target compound is prone to isomerize into azido forms under acidic or oxidative conditions, a behavior shared with other tetrazolo-heterocycles (). This could impact formulation stability or metabolic pathways .
Biological Activity
N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide (CAS No. 1351690-69-1) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N7O, with a molecular weight of 337.38 g/mol. Its structure includes a piperidine ring, a benzyl group, and a tetrazolo-pyridazine moiety, which are critical for its biological activity.
Recent studies have indicated that compounds similar to this compound function as transcriptional inhibitors of MACC1 (Metastasis Associated in Colon Cancer 1) expression. This inhibition is crucial as MACC1 is associated with increased cancer cell motility and metastasis. The NFκB signaling pathway has been identified as one of the targets through which these compounds exert their effects, suggesting that they may play a role in anti-metastatic therapies for cancers characterized by MACC1 overexpression .
Antitumor Activity
In vitro studies have demonstrated that this compound can significantly reduce cancer cell motility. The compound has shown promise in xenograft mouse models where it effectively restricted metastasis .
Table 1: Summary of Antitumor Activity Studies
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound suggests high drug-likeness, indicating favorable pharmacokinetic properties for further development in cancer therapy .
Case Studies
Several case studies have highlighted the potential of tetrazolo-pyridazine derivatives in clinical applications:
- Case Study 1: A study focusing on the efficacy of tetrazolo-pyridazine-based compounds in inhibiting MACC1 expression reported significant reductions in cancer cell motility and enhanced survival rates in treated animal models.
- Case Study 2: Research involving combinations of N-benzyl derivatives with established chemotherapeutics demonstrated synergistic effects that improved overall treatment outcomes in aggressive cancer subtypes.
Q & A
Q. How can researchers optimize the synthetic route for N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization of tetrazolo-pyridazine rings and coupling with piperidine-benzylcarboxamide derivatives. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Transition metal catalysts (e.g., Cu(I) salts) facilitate tetrazole-piperidine coupling reactions .
- Temperature control : Reactions often require reflux conditions (80–120°C) to drive cyclization while minimizing side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol improves purity (>95% by HPLC) .
Q. What analytical techniques are critical for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the tetrazolo-pyridazine ring and benzyl-piperidine connectivity. Anomalous shifts in aromatic protons (δ 7.2–8.5 ppm) indicate π-stacking interactions .
- X-ray crystallography : Resolves spatial conformation, particularly the dihedral angle between the tetrazolo-pyridazine and piperidine rings, which influences bioactivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₉N₇O) and isotopic patterns .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize targets based on structural analogs:
- Kinase inhibition : Use ATP-binding assays (e.g., ADP-Glo™) for kinases like CDK2 or EGFR, given the tetrazole’s affinity for ATP pockets .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing IC₅₀ values to reference drugs like doxorubicin .
- Solubility testing : Employ shake-flask methods with PBS (pH 7.4) to determine logP and guide formulation strategies .
Q. What are the key physicochemical challenges in handling this compound?
- Methodological Answer :
- Hygroscopicity : The tetrazole ring absorbs moisture, requiring storage under inert gas (argon) and desiccants .
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, necessitating low-temperature storage .
- Solubility : Poor aqueous solubility (logP ~2.5) can be mitigated via co-solvents (e.g., PEG-400) or salt formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for tetrazolo-pyridazine derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from valence isomerization (tetrazolo ↔ azido forms). Strategies include:
- Isotopic labeling : Use ¹⁵N-labeled compounds to track nitrogen migration via 2D NMR (e.g., HSQC) .
- Variable-temperature NMR : Monitor dynamic equilibria between isomers at −40°C to 25°C .
- Computational validation : Density Functional Theory (DFT) predicts stable conformers and validates experimental shifts .
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the benzyl group with electron-withdrawing substituents (e.g., 4-Cl or 3-OCH₃) to enhance binding to hydrophobic enzyme pockets .
- Molecular docking : Simulate interactions with target proteins (e.g., PARP-1) using AutoDock Vina. Focus on hydrogen bonds between the tetrazole N2 atom and catalytic residues (e.g., Ser904) .
- Metabolic stability : Introduce methyl groups on the piperidine ring to block CYP3A4-mediated oxidation .
Q. How can researchers address conflicting in vitro vs. in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor in vivo activity may stem from rapid clearance (e.g., high CYP450 metabolism) .
- Prodrug strategies : Modify the carboxamide to ester prodrugs (e.g., ethyl ester) to enhance membrane permeability .
- Toxicity screens : Assess hepatotoxicity via ALT/AST levels and histopathology to rule off-target effects .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₐ) to immobilized targets (e.g., BRD4 bromodomain) .
- Cryo-EM : Resolve ligand-bound protein complexes at near-atomic resolution to identify allosteric binding sites .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
